5-Cyclopropoxy-N,N,2-trimethylbenzamide
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Overview
Description
5-Cyclopropoxy-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . It contains a benzamide core substituted with a cyclopropoxy group and two methyl groups. This compound is notable for its unique structural features, including a three-membered cyclopropane ring and an aromatic ether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,2-trimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylamine to yield the benzamide core.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new alkyl or acyl groups replacing the cyclopropoxy group.
Scientific Research Applications
5-Cyclopropoxy-N,N,2-trimethylbenzamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopropylmethoxy)-N,N,2-trimethylbenzamide: Similar structure with a cyclopropylmethoxy group instead of a cyclopropoxy group.
2-Cyclopropoxy-N,N,5-trimethylbenzamide: Similar structure with the cyclopropoxy group at a different position on the benzamide core.
Uniqueness
5-Cyclopropoxy-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-4-5-11(16-10-6-7-10)8-12(9)13(15)14(2)3/h4-5,8,10H,6-7H2,1-3H3 |
InChI Key |
LDFHZANBWQRVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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